molecular formula C8H10F2N2 B1420234 2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine CAS No. 1184569-80-9

2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine

Cat. No. B1420234
CAS RN: 1184569-80-9
M. Wt: 172.18 g/mol
InChI Key: AHECWGNIXYWULV-UHFFFAOYSA-N
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Description

2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine is a biochemical used for proteomics research . It has a molecular formula of C8H10F2N2 and a molecular weight of 172.18 .


Molecular Structure Analysis

The molecular structure of 2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine consists of a benzene ring with two fluorine atoms and two amine groups attached to it. The amine groups are further substituted with two methyl groups .

Scientific Research Applications

Photophysical and Electroluminescence Properties

The compound has been used in the synthesis of a series of 2′,6′-difluoro-2,3′-bipyridine cyclometalating ligands. These ligands have been utilized for the construction of new iridium(III) complexes. The photophysical properties of these iridium(III) compounds were investigated to understand the effects of substituents .

Organic Light Emitting Diodes (OLEDs)

The synthesized iridium(III) compounds have been used in the design of multi-layered Phosphorescent Organic Light Emitting Diodes (PhOLEDs). The electroluminescence properties of these PhOLEDs were evaluated .

Medicinal Chemistry

Quinazoline derivatives, which can be synthesized using this compound, have shown significant biological activities. They have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant .

Antibacterial Activity

Specific synthesized compounds have shown to be highly potent and effective against Staphylococcus aureus and Escherichia coli .

Molecular Docking Studies

The compound has been used in molecular docking studies. The studies highlight the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .

Mechanism of Action

The mechanism of action of 2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine is not specified in the literature. It’s often used in proteomics research , but the exact biological activities are not mentioned.

Future Directions

The future directions for the use of 2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine are not specified in the literature. Given its use in proteomics research , it may continue to be a valuable tool in this field.

properties

IUPAC Name

2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2/c1-12(2)8-6(9)3-5(11)4-7(8)10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHECWGNIXYWULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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